molecular formula C11H18O2 B1197252 CAMPHANIC ACID

CAMPHANIC ACID

Cat. No. B1197252
M. Wt: 182.26 g/mol
InChI Key: ZURRKVIQUKNLHF-UHFFFAOYSA-N
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Patent
US05278332

Procedure details

The formed substance, 3,4-di-O-allyl-5,6-di-O-benzyl-myo-inositol (12.1 g) together with dibutylin oxide (4.0 g) and dry benzene (150 ml) was heated under reflux for 2 hours. After evaporation of benzene and addition of dry dimethyl formamide (60 ml) and benzyl bromide (5.5 ml) the solution was kept at 50° C. for 24 hours. The crude product was chromatographed on silica gel (250 g) and eluted with ether-light petroleum to give 9.5 g of 1,5,6-tri-O-benzyl-3,4-di-O-allyl-myo-inositol. A mixture of the obtained product, toluene-p-sulphonic acid monohydrate (0.9 g), ethanol (190 ml), water (10 ml) and palladium-on-charcoal (1 g, 10% from Fluka) was heated under reflux with stirring for 4 hours. The crude product was chromatographed on silica gel and elution with ether-light petroleum (4:1) gave a compound, identified with NMR to be 1,5,6-tri-O-benzyl-myo-inositol. The described substances are racemic mixtures. If desired the racemic mixture of the latter one could be separated into the enantiomeric forms by forming diastereomers with camphanic acid.
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
190 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH2:1].[C:2]1([CH3:12])[CH:7]=[CH:6][C:5](S(O)(=O)=O)=[CH:4][CH:3]=1.[CH2:13]([OH:15])C.[CH:16]1[CH:21]=CC(CO[C@H]2C(OCC3C=CC=CC=3)[C@@H](OCC3C=CC=CC=3)[C@H](O)C(O)[C@H]2O)=C[CH:17]=1>[Pd].O>[C:2]12([CH3:12])[C:16]([CH3:21])([CH3:17])[CH:5]([CH2:6][CH2:7]1)[CH2:4][CH:3]2[C:13]([OH:15])=[O:1] |f:0.1|

Inputs

Step One
Name
Quantity
0.9 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
190 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C(C=C1)CO[C@@H]2[C@@H](C([C@H]([C@@H](C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)O)O)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
The crude product was chromatographed on silica gel and elution with ether-light petroleum (4:1)
CUSTOM
Type
CUSTOM
Details
gave a compound
ADDITION
Type
ADDITION
Details
the racemic mixture of the latter one
CUSTOM
Type
CUSTOM
Details
could be separated into the enantiomeric forms

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C12(C(CC(CC1)C2(C)C)C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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